Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 473737-32-5) is a brominated spirocyclic compound with the molecular formula C20H21BrN2O2 and a molecular weight of 401.30 g/mol . It features a spiro junction between an indoline and a piperidine ring, with a benzyl carboxylate group at the 1'-position and a bromine substituent at the 6-position of the indoline moiety. This compound is primarily used in medicinal chemistry research, particularly in the development of HIV-1 inhibitors and other therapeutic agents .
Properties
IUPAC Name |
benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHPHMIXPBBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Example
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of spiro[indoline-3,4'-piperidine] core | Cyclization of indoline precursor with piperidine derivative, acid/base catalyst, reflux in organic solvent | Spirocyclic intermediate |
| 2 | Selective bromination at 6-position | N-bromosuccinimide (NBS), solvent (e.g., CCl4 or DMF), 0–25°C | 6-bromospiro intermediate |
| 3 | Benzyl carboxylate ester formation | Benzyl chloroformate, base (triethylamine), room temperature | This compound |
Solubility and Stock Solution Preparation
The compound has moderate solubility in organic solvents such as DMSO and PEG300.
Stock solutions are typically prepared by dissolving the compound in DMSO, followed by dilution with co-solvents like PEG300 and Tween 80 to achieve clear solutions suitable for biological assays.
Storage conditions recommend sealed containers at room temperature away from moisture or at -20°C to -80°C for longer stability.
Analytical and Purity Considerations
Purity is generally confirmed by chromatographic methods (HPLC) and spectroscopic techniques (NMR, MS).
Bromination selectivity and esterification efficiency are critical parameters monitored to ensure the desired substitution pattern and functional group integrity.
Comparative Analysis with Related Compounds
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C20H21BrN2O2 |
| Molecular Weight | 401.3 g/mol |
| Key Synthetic Steps | Spirocyclization, selective bromination, benzyl esterification |
| Brominating Agent | N-bromosuccinimide (NBS) or Br2 |
| Esterification Agent | Benzyl chloroformate or benzyl bromide |
| Solvents | Dichloromethane, acetonitrile, DMSO, PEG300 |
| Storage Conditions | RT sealed, -20°C to -80°C for long term |
| Purity Analysis | HPLC, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with three-dimensional proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Variations
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 438192-14-4)
- Structural Difference : Bromine at the 5-position instead of the 6-position on the indoline ring.
- Implications : Altered electronic effects and steric hindrance may influence binding affinity in biological targets. For example, the 5-bromo derivative could exhibit different interactions with enzymes like HIV-1 reverse transcriptase compared to the 6-bromo analog .
- Availability: Limited commercial stock; primarily used for R&D .
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1243461-51-9)
Functional Group Modifications
tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 873779-30-7)
- Structural Differences :
- tert-Butyl ester instead of benzyl ester at the 1'-position.
- Oxo group at the 2-position of the indoline ring.
- The oxo group introduces hydrogen-bonding capabilities, which may enhance binding to proteases or kinases .
tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1445603-41-7)
Non-Brominated Analogs
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 167484-18-6)
- Structural Difference : Lacks bromine at the 6-position.
- Molecular Formula : C20H22N2O2 (vs. C20H21BrN2O2 for the brominated version).
- Applications : Serves as a precursor for synthesizing halogenated derivatives. The absence of bromine simplifies synthetic routes but reduces electrophilic reactivity .
Comparative Data Table
Biological Activity
Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 473737-32-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : CHBrNO
- Molecular Weight : 401.3 g/mol
- CAS Number : 473737-32-5
The compound features a spiro structure that combines an indoline moiety with a piperidine ring, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit potential as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. These compounds enhance the function of defective CFTR channels, crucial for chloride ion transport in epithelial cells.
A study highlighted the structure-activity relationship (SAR) of spiro[piperidine] derivatives, suggesting that modifications to the benzyl and indole components can significantly affect potency and efficacy in activating CFTR channels. For instance, analogs with specific substitutions showed improved EC values, indicating enhanced biological activity against CFTR mutants .
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. The spiroindoline framework has been associated with various biological activities including cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of intrinsic pathways or modulation of signaling pathways involved in cell proliferation.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly by modulating neurotransmitter systems or reducing inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cystic Fibrosis Potentiation :
- Anticancer Activity :
- Neuroprotection Studies :
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves spirocyclization of indoline and piperidine precursors under basic or catalytic conditions. For example, analogous spiro[indoline-3,4'-piperidine] derivatives are synthesized via coupling reactions with brominated intermediates, such as 6-bromoindoline, using palladium or iridium catalysts . Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol), temperature (50–100°C), and stoichiometry of reagents to minimize side products like dehalogenated byproducts . Yield improvements (>50%) are reported with controlled anhydrous conditions and inert atmospheres .
Basic: How can researchers purify and validate the structural integrity of this compound?
Methodological Answer:
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Structural validation requires a combination of:
- NMR : Confirm spirocyclic connectivity via distinct proton environments (e.g., indoline NH at δ 8–9 ppm, piperidine protons at δ 3–4 ppm) .
- HRMS : Verify molecular ion peaks for C20H21BrN2O2 (expected [M+H]<sup>+</sup> m/z 413.07) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Despite limited toxicological data , assume acute toxicity due to structural analogs (e.g., piperidine derivatives). Mandatory precautions include:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15+ minutes and seek medical evaluation .
Advanced: How does the bromine substituent influence biological activity or binding to molecular targets?
Methodological Answer:
The 6-bromo group enhances steric and electronic interactions with hydrophobic enzyme pockets. For example, brominated spiro[indoline-3,4'-piperidine] derivatives show improved inhibition of kinases (e.g., c-Met) by forming halogen bonds with catalytic lysine residues . Computational docking (e.g., AutoDock Vina) predicts a 20–30% increase in binding affinity compared to non-halogenated analogs . Validate via enzymatic assays (IC50 values) and SPR-based binding kinetics .
Advanced: What strategies resolve contradictions in reported toxicity data for spirocyclic piperidine derivatives?
Methodological Answer:
Discrepancies in toxicity profiles (e.g., "no known hazards" vs. "uninvestigated toxicity" ) arise from structural variability. Mitigate risks via:
- In Silico Prediction : Tools like ProTox-II or Derek Nexus to flag potential mutagenicity .
- In Vitro Testing : Ames test for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
- Dose-Response Studies : Establish LD50 in rodent models for acute toxicity .
Advanced: How can researchers optimize stability during long-term storage?
Methodological Answer:
Degradation pathways include hydrolysis of the benzyl ester or bromine displacement. Stabilize by:
- Storage Conditions : Argon-sealed vials at –20°C, desiccated .
- Buffering : Lyophilize with trehalose (1:1 w/w) to prevent pH-driven decomposition .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC-MS to track degradation products .
Advanced: What in vivo models are suitable for studying pharmacokinetics of this compound?
Methodological Answer:
- Rodent Models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to assess bioavailability. Plasma half-life (t1/2) and tissue distribution (e.g., liver, brain) are quantified via LC-MS/MS .
- Xenograft Models : Evaluate antitumor efficacy in gastric carcinoma (GTL-16) xenografts, monitoring tumor volume and c-Met phosphorylation .
- Metabolite Profiling : Identify hepatic metabolites (e.g., debrominated or hydroxylated derivatives) using UPLC-QTOF .
Advanced: How do structural modifications (e.g., carboxylate vs. tert-butyl groups) affect spirocyclic compound reactivity?
Methodological Answer:
The benzyl carboxylate group enhances solubility in polar solvents (e.g., DMSO) compared to tert-butyl analogs, which are more lipophilic . Reactivity differences include:
- Nucleophilic Substitution : Bromine at C6 is more labile in benzyl derivatives due to electron-withdrawing effects .
- Catalytic Hydrogenation : Benzyl groups are cleaved under H2/Pd-C, enabling post-synthetic modifications .
Advanced: What computational methods predict the compound’s interaction with epigenetic targets like HDACs?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to HDAC6 using CHARMM forcefields. Focus on zinc-binding domain interactions .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with HDAC inhibition (R<sup>2</sup> > 0.85) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine vs. chlorine substitutions to optimize inhibitor design .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges include poor mixing and exothermic side reactions. Optimize via:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce reaction time .
- Catalyst Screening : Test Pd-Xantphos or Ir-catalysts for higher turnover numbers (TON > 100) .
- Byproduct Recycling : Use scavenger resins (e.g., QuadraSil<sup>®</sup> AP) to remove unreacted brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
